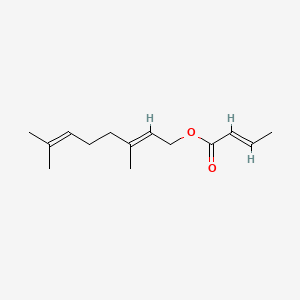

Geranyl crotonate

Description

Properties

CAS No. |

56172-46-4 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

3,7-dimethylocta-2,6-dienyl but-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3 |

InChI Key |

MQTAGIYIVBMTBT-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OCC=C(C)CCC=C(C)C |

Canonical SMILES |

CC=CC(=O)OCC=C(C)CCC=C(C)C |

Other CAS No. |

56172-46-4 71648-17-4 |

Origin of Product |

United States |

Foundational & Exploratory

Geranyl crotonate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate is an unsaturated ester with the CAS number 56172-46-4 and the molecular formula C₁₄H₂₂O₂ .[1] It is a colorless liquid with a characteristic sweet, fruity, and herbaceous odor.[2] While traditionally used in the flavor and fragrance industry, its chemical structure, particularly the presence of a hydrolyzable ester linkage, presents significant opportunities for applications in medicinal chemistry and drug development, notably in the design of prodrugs. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and its potential pharmacological applications.

Chemical and Physical Properties

This compound is a terpene ester formed from the combination of geraniol, an acyclic monoterpene alcohol, and crotonic acid.[1] It is insoluble in water but soluble in alcohols and oils.[2] Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 56172-46-4 | [1] |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | Colorless mobile liquid | [3] |

| Boiling Point | ~128 °C at 0.10 inch absolute pressure | [3] |

| Specific Gravity | ~0.914 at 25°C | [3] |

| Refractive Index | ~1.4576 (estimate) | [2] |

| LogP | 4.471 (estimate) | [2] |

Synthesis and Purification

The primary route for synthesizing this compound is through the esterification of geraniol with a derivative of crotonic acid.[1]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established esterification methods.[1][3]

Materials:

-

Geraniol (1 mol equivalent)

-

Crotonic acid (1 mol equivalent)

-

Chlorobenzene (as a water-immiscible solvent)

-

Sulfuric acid (catalytic amount)

-

Dean-Stark apparatus

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add geraniol, crotonic acid, and chlorobenzene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to a temperature of 135-140°C with vigorous stirring.[3]

-

Continuously remove the water formed during the reaction as an azeotrope with chlorobenzene via the Dean-Stark trap.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure. The fraction distilling at approximately 128°C at 0.10 inches of absolute pressure should be collected.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, allowing for both qualitative and quantitative assessment.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

-

The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-100 µg/mL.

Instrumental Parameters (Representative):

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min), and hold for a period to ensure elution of all components.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample depth in the NMR tube is adequate (around 4-5 cm).

Expected Spectral Data:

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of both the geranyl and crotonate moieties in the downfield region (δ 5-7 ppm). Allylic methylene and methyl protons will appear at intermediate chemical shifts, while the terminal methyl groups will be the most upfield.

-

¹³C-NMR: The carbon NMR will show signals for the carbonyl carbon of the ester group (around δ 165-175 ppm), as well as signals for the olefinic carbons and the various aliphatic carbons of the geranyl tail.

Applications in Drug Development

Prodrug Design

The ester linkage in this compound is susceptible to hydrolysis by endogenous esterases, which are ubiquitous in the body.[1][4] This property makes it an attractive scaffold for the design of prodrugs. A pharmacologically active agent with poor bioavailability due to high polarity (e.g., containing a carboxylic acid or hydroxyl group) can be chemically linked to geraniol via a crotonate ester. This masking of the polar group can enhance lipophilicity, improve cell membrane permeability, and facilitate oral absorption. Once inside the body or target cells, esterases can cleave the ester bond, releasing the active drug.

Biological Activity of Hydrolysis Products

Upon hydrolysis, this compound releases geraniol and crotonic acid. Geraniol itself has been reported to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, antioxidative, and antimicrobial effects.[5] This inherent bioactivity of the "promoieity" could be exploited to design synergistic drug conjugates.

Toxicological Profile

This compound exhibits low acute toxicity. The oral LD50 in rats and the dermal LD50 in rabbits have both been reported to be greater than 5 g/kg.[2] In a BlueScreen assay, it was found to be positive for cytotoxicity but negative for genotoxicity.[6]

Conclusion

This compound is a versatile molecule with well-established applications in the fragrance industry and significant, underexplored potential in the pharmaceutical sciences. Its straightforward synthesis, combined with the potential for esterase-mediated hydrolysis in vivo, makes it a valuable platform for the development of novel prodrugs. Further research into its pharmacological properties and those of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. This compound | 56172-46-4 | Benchchem [benchchem.com]

- 2. This compound | 56172-46-4 [chemicalbook.com]

- 3. US2187694A - this compound - Google Patents [patents.google.com]

- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Unveiling Geranyl Crotonate: A Synthetic Ester with Natural Precursors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranyl crotonate is a fragrance ingredient with a sweet, caramellic, and fruity aroma. While it is utilized in the fragrance industry, current scientific literature and databases indicate that this compound is not found in nature [1]. This technical guide addresses this critical distinction by focusing on the chemical synthesis of this compound and the natural occurrence and biosynthesis of its precursors, geraniol and crotonic acid. Understanding the origins of these building blocks is essential for researchers in phytochemistry and professionals in drug development who may be exploring derivatives of naturally occurring compounds.

Chemical Synthesis of this compound

This compound is synthesized through the esterification of geraniol with crotonic acid or its derivatives, such as crotonyl chloride[2][3][4]. The reaction typically involves heating the reactants, often in the presence of an acid catalyst or by utilizing a water-immiscible solvent to drive the reaction to completion by removing the water byproduct azeotropically[2].

Experimental Protocol: Acid-Catalyzed Esterification of Geraniol with Crotonic Acid

The following protocol is based on methodologies described in the patent literature for the synthesis of this compound[2].

Materials:

-

Geraniol (1 to 2 molar excess)

-

Crotonic acid (1 molar equivalent)

-

Chlorobenzene (water-immiscible solvent)

-

Sulfuric acid (catalyst, optional)

-

Apparatus for heating, distillation, and separation

Procedure:

-

Combine 43 grams of crotonic acid, 92.5 grams of geraniol, and 273 grams of chlorobenzene in a reaction vessel equipped with a distillation apparatus[2].

-

If desired, a small amount of an esterification catalyst, such as sulfuric acid, can be added[2].

-

Heat the mixture to a temperature of 135-140°C for approximately 26 hours[2].

-

Continuously remove the water formed during the esterification by distilling the chlorobenzene-water azeotrope from the reaction mixture[2].

-

The distilled azeotrope is condensed, and the water is separated from the chlorobenzene. The chlorobenzene is then returned to the reaction vessel[2].

-

Upon completion of the reaction (indicated by the cessation of water formation), the mixture is subjected to fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and the solvent[2].

Expected Outcome: The final product is this compound, a colorless mobile liquid with a fragrant odor. It has a boiling point of approximately 128°C at 0.10 inches of absolute pressure and a specific gravity of about 0.914 at 25°/25°C[2].

Chemical Synthesis Workflow

Caption: Chemical Synthesis of this compound.

Natural Occurrence of Precursors

While this compound itself is not a natural product, its constituent molecules, geraniol and crotonic acid, are found in the plant kingdom.

Geraniol

Geraniol is a widely occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants[5]. It is a key component of the fragrances of roses, geraniums, and lemongrass, among others.

Quantitative Data on Geraniol in Plant Essential Oils

| Plant Species | Plant Part | Geraniol Content (%) | Reference(s) |

| Pelargonium graveolens | Aerial parts | 6.0 - 26.5 | [6][7] |

| Pelargonium graveolens | Not specified | 9.70 - 15.33 | [8][9][10] |

| Cymbopogon martini | Leaves | 76.6 - 82.5 | [11][12] |

| Cymbopogon martini | Roots | 87.9 | [12] |

| Cymbopogon flexuosus | Not specified | 1.8 - 8.2 | [13] |

| Cymbopogon winterianus | Leaves | 12.5 - 20.15 | [11][14] |

| Cymbopogon winterianus | Not specified | 37.1 | [12][15] |

Crotonic Acid

Crotonic acid, or (E)-2-butenoic acid, has been identified in plants such as Croton tiglium and carrot seeds (Daucus carota)[16][17][18]. In carrot seeds, it has been shown to possess plant growth inhibitory properties[18]. The name "crotonic acid" is derived from Croton tiglium, from which it was initially thought to be isolated via saponification of croton oil[19].

Biosynthesis of Geraniol in Plants

Geraniol is synthesized in plants via the methylerythritol phosphate (MEP) pathway, which takes place in the plastids[5][20]. The key steps involve the formation of geranyl diphosphate (GPP), the universal precursor for monoterpenes, followed by the action of a specific enzyme, geraniol synthase.

Key Steps in Geraniol Biosynthesis:

-

Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These five-carbon precursors are generated through the MEP pathway[5][20].

-

Synthesis of Geranyl Diphosphate (GPP): GPP is formed by the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP[5].

-

Formation of Geraniol: Geraniol synthase (GES), a terpene synthase, catalyzes the conversion of GPP to geraniol[20].

Geraniol Biosynthesis Pathway

References

- 1. This compound, 56172-46-4 [thegoodscentscompany.com]

- 2. US2187694A - this compound - Google Patents [patents.google.com]

- 3. This compound | 56172-46-4 | Benchchem [benchchem.com]

- 4. This compound | 56172-46-4 [chemicalbook.com]

- 5. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]

- 6. [PDF] Composition of geranium (Pelargonium graveolens) essential oil from Tajikistan | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. bepls.com [bepls.com]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistryjournal.net [chemistryjournal.net]

- 12. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. geneticsmr.com [geneticsmr.com]

- 15. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobia… [ouci.dntb.gov.ua]

- 16. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]

- 17. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemcess.com [chemcess.com]

- 20. mdpi.com [mdpi.com]

Biosynthesis of Geranyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl crotonate, a terpene ester with applications in the fragrance and pharmaceutical industries, is synthesized through the convergence of two distinct biosynthetic pathways: the terpenoid pathway yielding geraniol and a fatty acid-related pathway producing crotonic acid. This technical guide provides an in-depth exploration of the enzymatic reactions and metabolic routes leading to the formation of this compound. It details the biosynthesis of the precursors, geraniol and crotonic acid, from the central metabolite acetyl-CoA and outlines the final lipase-catalyzed esterification. This document includes quantitative data from analogous enzymatic syntheses, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the research and development of this compound production.

Introduction

This compound is a naturally occurring ester formed from the monoterpenoid alcohol geraniol and the short-chain unsaturated carboxylic acid, crotonic acid. Its potential applications as a fragrance ingredient and a bioactive molecule have spurred interest in its biological and enzymatic synthesis. Understanding the biosynthetic pathway is crucial for developing sustainable and efficient production methods, including metabolic engineering of microorganisms. This guide elucidates the known and inferred pathways for the biosynthesis of this compound, focusing on the enzymatic steps and the integration of precursor pathways.

Biosynthesis of Precursors

The biosynthesis of this compound is a convergent process that relies on the independent synthesis of its two constituent molecules, geraniol and crotonic acid.

Geraniol Biosynthesis

Geraniol is a C10 acyclic monoterpene alcohol derived from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids.

-

IPP and DMAPP Synthesis:

-

MVA Pathway: Starts from acetyl-CoA and proceeds through mevalonate to produce IPP. An IPP isomerase then converts a portion of the IPP to DMAPP.

-

MEP Pathway: Begins with pyruvate and glyceraldehyde 3-phosphate and leads to the formation of both IPP and DMAPP.

-

-

Geranyl Pyrophosphate (GPP) Synthesis: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).

-

Geraniol Formation: The final step is the dephosphorylation of GPP to geraniol, a reaction catalyzed by a specific monoterpene synthase, geraniol synthase (GES).

Crotonic Acid Biosynthesis

Crotonic acid is not a common primary metabolite but can be synthesized from the central metabolite acetyl-CoA through pathways related to fatty acid metabolism. The key intermediate is crotonyl-CoA.

-

From Acetyl-CoA to Crotonyl-CoA: This pathway mirrors the initial steps of butyrate synthesis.

-

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme acetyl-CoA acetyltransferase (also known as thiolase).

-

Acetoacetyl-CoA is then reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.

-

Subsequent dehydration of 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydratase (crotonase) yields crotonyl-CoA.

-

-

From Crotonyl-CoA to Crotonic Acid: The final step is the conversion of the activated thioester, crotonyl-CoA, to free crotonic acid. This can be achieved by the enzyme crotonate CoA-transferase (or a similar CoA transferase/hydrolase), which transfers the CoA moiety to an acceptor molecule or hydrolyzes it.

Final Esterification Step: this compound Formation

The convergence of the two precursor pathways culminates in the esterification of geraniol with crotonic acid to form this compound. This reaction can be catalyzed chemically but is most efficiently and sustainably achieved through enzymatic catalysis, primarily by lipases.

The enzymatic reaction follows a general esterification mechanism where the hydroxyl group of geraniol attacks the carbonyl carbon of crotonic acid, leading to the formation of an ester bond and the release of a water molecule. Lipases from various microbial sources, such as Candida antarctica, Pseudomonas fluorescens, and Thermomyces lanuginosus, have been shown to be effective in catalyzing the synthesis of similar geranyl esters.[1]

Quantitative Data for Geranyl Ester Synthesis

While specific quantitative data for the enzymatic synthesis of this compound is limited in the literature, extensive research on the synthesis of other geranyl esters, such as geranyl acetate and geranyl butyrate, provides valuable insights into reaction conditions and expected yields. The data presented in the following tables are for these analogous reactions and can be considered as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Geranyl Esters

| Geranyl Ester | Lipase Source | Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Enzyme Loading | Conversion/Yield | Reference |

| Geranyl Acetate | Pseudomonas fluorescens | Vinyl Acetate | 1:10 (in solvent-free system) | 30 | 12 mg/mL | >96% | [2] |

| Geranyl Acetate | Candida antarctica (Novozym 435) | Acetic Acid | 1:3 | 60 | 5% (w/w) | 99% | [3] |

| Geranyl Butyrate | Thermomyces lanuginosus (Eversa Transform 2.0) | Butyric Acid | 1:5 | 50 | 15% (w/w) | 93% | [1] |

| Geranyl Cinnamate | Candida antarctica (Novozym 435) | Ethyl Cinnamate | 1:2 | 65 | 60 mg | High Conversion | [4] |

Table 2: Kinetic Parameters for Lipase-Catalyzed Geranyl Ester Synthesis

| Geranyl Ester | Lipase Source | Kinetic Model | Km (Geraniol) | Km (Acyl Donor) | Vmax | Reference |

| Geranyl Acetate | Pseudomonas fluorescens | Ping-Pong Bi-Bi | Not Specified | Not Specified | Not Specified | [2] |

| Geranyl Cinnamate | Candida antarctica (Novozym 435) | Ternary Complex Ordered Bi-Bi (with geraniol inhibition) | Not Specified | Not Specified | Not Specified | [4] |

Note: Detailed kinetic parameters are often specific to the reaction conditions and may not be directly transferable. However, the kinetic models provide a basis for understanding the reaction mechanism.

Experimental Protocols

The following protocols are generalized based on common methodologies for the enzymatic synthesis and analysis of geranyl esters and can be adapted for this compound.

Protocol for Lipase-Catalyzed Synthesis of this compound

-

Reactant Preparation: Prepare a solution of geraniol and crotonic acid in a suitable organic solvent (e.g., n-hexane, heptane, or a solvent-free system) at the desired molar ratio (e.g., 1:1 to 1:5).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-15% w/w of total substrates) to the reaction mixture.

-

Incubation: Incubate the mixture in a sealed vessel at the optimal temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm).

-

Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture.

-

Enzyme Deactivation and Sample Preparation: Centrifuge the aliquot to pellet the immobilized enzyme. The supernatant can be directly analyzed or diluted with a suitable solvent for analysis.

-

Product Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of geraniol and the yield of this compound.

Protocol for GC-MS Analysis of this compound

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection).

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Quantification: Prepare a standard curve of this compound of known concentrations. Quantify the product in the experimental samples by comparing the peak area to the standard curve. An internal standard can be used for improved accuracy.

Visualization of Biosynthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways involved in the formation of this compound.

Caption: Biosynthesis of Geraniol from central metabolites.

Caption: Biosynthesis of Crotonic Acid from Acetyl-CoA.

Caption: Final Lipase-Catalyzed Synthesis of this compound.

Conclusion

The biosynthesis of this compound is a multi-step process that integrates pathways from both terpenoid and fatty acid metabolism. While de novo production in a single engineered organism has not been extensively reported, the individual pathways for its precursors, geraniol and crotonic acid, are well-characterized. The final enzymatic esterification, catalyzed by robust enzymes like lipases, offers a green and efficient route to this valuable compound. The data and protocols presented in this guide, derived from studies on analogous geranyl esters, provide a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for various applications. Future work in metabolic engineering could focus on combining these pathways into a single microbial host for the direct and sustainable production of this compound from simple carbon sources.

References

Spectroscopic Profile of Geranyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl crotonate, a terpene ester with applications in the fragrance and chemical industries. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is formed from the esterification of geraniol and crotonic acid[1]. Its molecular formula is C₁₄H₂₂O₂ and it has a molecular weight of approximately 222.32 g/mol [1]. It is characterized as a colorless mobile liquid with a fragrant odor[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in both the geranyl and crotonate moieties. Protons on the double bonds will appear in the downfield region (δ 5.0-7.0 ppm), while the methyl and methylene protons will be found in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Crotonate) | 6.9 - 7.1 | dq | Not available |

| H-3' (Crotonate) | 5.8 - 5.9 | dq | Not available |

| H-1 (Geranyl) | 4.6 - 4.7 | d | Not available |

| H-2 (Geranyl) | 5.3 - 5.4 | t | Not available |

| H-6 (Geranyl) | 5.0 - 5.1 | t | Not available |

| H-4, H-5 (Geranyl) | 2.0 - 2.2 | m | Not available |

| H-4' (Crotonate, CH₃) | 1.8 - 1.9 | dd | Not available |

| H-8 (Geranyl, CH₃) | 1.7 | s | Not available |

| H-9 (Geranyl, CH₃) | 1.6 | s | Not available |

| H-10 (Geranyl, CH₃) | 1.6 | s | Not available |

Note: The data presented is based on predicted values and may vary from experimental results.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 166.0 - 167.0 |

| C-2' (=CH) | 144.0 - 145.0 |

| C-3' (=CH) | 122.0 - 123.0 |

| C-3 (Geranyl, =C) | 142.0 - 143.0 |

| C-7 (Geranyl, =C) | 131.0 - 132.0 |

| C-2 (Geranyl, =CH) | 118.0 - 119.0 |

| C-6 (Geranyl, =CH) | 123.0 - 124.0 |

| C-1 (Geranyl, -O-CH₂-) | 61.0 - 62.0 |

| C-4 (Geranyl, -CH₂-) | 39.0 - 40.0 |

| C-5 (Geranyl, -CH₂-) | 26.0 - 27.0 |

| C-4' (Crotonate, -CH₃) | 18.0 - 19.0 |

| C-8 (Geranyl, -CH₃) | 16.0 - 17.0 |

| C-9 (Geranyl, -CH₃) | 25.0 - 26.0 |

| C-10 (Geranyl, -CH₃) | 17.0 - 18.0 |

Note: The data presented is based on predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715 - 1730 | Strong |

| C=C (Alkenyl) | 1640 - 1680 | Medium |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-H (sp²) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 2960 | Strong |

Note: The data presented is based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₂₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222 | Molecular Ion [M]⁺ |

| 136 | [M - C₄H₆O₂]⁺ (Loss of crotonate group) |

| 69 | [C₅H₉]⁺ (Geranyl fragment) |

| 41 | [C₃H₅]⁺ (Allylic fragment) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS Setup:

-

Gas Chromatograph: Use a capillary column suitable for the analysis of terpenes (e.g., a non-polar or medium-polar column). Set an appropriate temperature program for the oven to ensure good separation of the analyte from any impurities. The injector temperature is typically set to 250 °C.

-

Mass Spectrometer: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the peak corresponding to this compound in the TIC based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Geranyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Geranyl crotonate. Due to a lack of specific experimental data for this compound in the public domain, this guide extrapolates information from studies on structurally similar terpene esters and related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound, particularly in contexts where it may be subjected to elevated temperatures.

Introduction to this compound

This compound, systematically named [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is a terpene ester formed from the combination of geraniol, an acyclic monoterpene alcohol, and crotonic acid.[1] Its molecular structure, featuring multiple carbon-carbon double bonds and an ester functional group, contributes to its chemical reactivity and susceptibility to degradation under thermal stress.[1] Understanding its thermal stability is crucial for applications in fragrance, flavor, and pharmaceutical industries to ensure product quality, efficacy, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₂ | [2] |

| Molecular Weight | 222.32 g/mol | [2] |

| Boiling Point | ~128°C at 0.10 inch absolute pressure | [1] |

| Flash Point | 144.44 °C (292.00 °F) TCC | [3] |

| Appearance | Colorless mobile liquid | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |

Thermal Stability Analysis (Predicted)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For a compound like this compound, a TGA scan would reveal the onset temperature of decomposition and the profile of mass loss as volatile degradation products are formed.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions such as melting, boiling, and glass transitions, as well as exothermic or endothermic decomposition processes.

Expected Thermal Behavior: Based on the thermal degradation studies of other terpenes and esters, this compound is expected to be relatively stable at moderate temperatures but will likely undergo decomposition at elevated temperatures, particularly above its boiling point. The presence of unsaturated bonds in both the geranyl and crotonate moieties may lower its overall thermal stability compared to saturated esters.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through several pathways, primarily involving the ester and terpene functional groups. The following diagram illustrates a plausible degradation workflow.

Caption: Predicted thermal degradation workflow for this compound.

A. Ester Pyrolysis: At high temperatures, esters can undergo pyrolysis to yield a carboxylic acid and an alkene. In the case of this compound, this could lead to the formation of crotonic acid and various terpene-derived alkenes through a six-membered ring transition state.

B. Hydrolysis: Although a thermal degradation pathway, the presence of water at elevated temperatures can facilitate the hydrolysis of the ester bond, yielding geraniol and crotonic acid.[1]

C. Terpene Moiety Degradation: The geranyl group is susceptible to thermal rearrangement and oxidation, especially in the presence of air. Studies on terpenes like limonene and α-terpinene have shown that heating in the presence of air can lead to a complex mixture of oxidation products, including alcohols, ketones, aldehydes, and epoxides, as well as dehydrogenation products.[6] The thermal decomposition of linalyl acetate, a structurally related terpene ester, can lead to the formation of geranyl acetate through rearrangement, suggesting that similar isomerizations could occur with this compound before further degradation.[7]

The pyrolysis of geranyl-β-D-glucopyranoside at 300°C primarily results in the cleavage of the glycosidic bond to form geraniol.[8] This indicates the relative thermal lability of the oxygen-carbon bond adjacent to the terpene moiety.

The following diagram illustrates a potential signaling pathway for the oxidative degradation of the terpene moiety.

Caption: Potential oxidative degradation pathway of the geranyl moiety.

Experimental Protocols

For researchers wishing to perform thermal analysis on this compound, the following general experimental protocols for TGA and DSC are provided as a starting point.

A. Thermogravimetric Analysis (TGA) Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5%) and 50% (T50%) weight loss occur. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

B. Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected boiling point (e.g., 200°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

A second heating scan is often performed to observe the glass transition of the amorphous solid formed upon cooling.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting, boiling, and decomposition.

The following diagram illustrates a general experimental workflow for thermal analysis.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, an understanding of its potential degradation can be inferred from the behavior of similar terpene esters. It is anticipated that this compound will undergo complex degradation reactions at elevated temperatures, involving both the ester and terpene moieties. The primary degradation pathways are likely to include ester pyrolysis, hydrolysis (in the presence of moisture), and oxidative degradation and rearrangement of the geranyl group. Researchers and drug development professionals should exercise caution when subjecting this compound to high temperatures and consider performing specific thermal analyses to determine its stability profile for their particular applications. The experimental protocols provided in this guide offer a starting point for such investigations.

References

- 1. This compound | 56172-46-4 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 56172-46-4 [thegoodscentscompany.com]

- 4. This compound | 56172-46-4 [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. [Study on the pyrolysis behavior of geranyl-beta-D-glucopyranoside by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Photodegradation of Geranyl Crotonate Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl crotonate, a terpene ester with applications in the fragrance and potentially pharmaceutical industries, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth overview of the potential photodegradation pathways of this compound, detailed experimental protocols for studying its stability under UV light, and the analytical methodologies required for the identification and quantification of its degradation products. Due to the absence of direct studies on this compound, this guide synthesizes information from research on similar terpene esters and unsaturated compounds to propose likely degradation mechanisms. This document is intended to serve as a foundational resource for researchers investigating the photostability of this compound and related molecules.

Introduction

This compound, the ester of geraniol and crotonic acid, possesses a chemical structure characterized by multiple reactive sites, including a conjugated ester system and two additional carbon-carbon double bonds within the geranyl moiety.[1] This unsaturation makes the molecule susceptible to photochemical reactions when exposed to UV light. Understanding the photodegradation profile of this compound is crucial for ensuring the stability, efficacy, and safety of products in which it is an ingredient, particularly in the context of pharmaceuticals and consumer goods that may be exposed to sunlight during their lifecycle.

The primary photochemical processes that unsaturated esters and terpenes undergo include cis-trans isomerization, cycloaddition reactions, oxidation, and hydrolysis.[2][3][4][5] In the presence of atmospheric oxygen, photo-oxidation can lead to the formation of a complex mixture of degradation products, including epoxides, hydroperoxides, and carbonyl compounds.[6] This guide will explore these potential degradation pathways and provide a comprehensive framework for their experimental investigation.

Proposed Photodegradation Pathways

The molecular structure of this compound offers several avenues for photodegradation. The primary proposed pathways are illustrated in the diagram below and include isomerization, photo-oxidation, and photohydrolysis.

Caption: Proposed photodegradation pathways of this compound under UV irradiation.

Experimental Protocols

A generalized experimental protocol for investigating the photodegradation of this compound is detailed below. This protocol is based on established methods for studying the photodegradation of organic compounds.[2][7][8]

Materials and Reagents

-

This compound (high purity)

-

Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

-

Phosphate buffer

-

Photosensitizers (optional, e.g., Rose Bengal, benzophenone)

-

Internal standard for quantitative analysis

-

High-purity water

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

For aqueous studies, prepare a dilute solution of this compound in a phosphate-buffered aqueous solution (pH 7) to the desired concentration. Due to the low water solubility of this compound, a co-solvent may be necessary.

-

To minimize headspace and avoid volatility losses, the reaction vessel should be almost completely filled and sealed.

-

Prepare control samples to be stored in the dark to account for any non-photolytic degradation.

Photodegradation Experiment Setup

-

The photodegradation experiments can be conducted in a Pyrex or quartz cylindrical flask.

-

A xenon lamp or a mercury lamp can be used as the UV light source. The spectral output of the lamp should be characterized.

-

The temperature of the reaction system should be maintained at a constant value (e.g., 20 ± 2°C) using a circulating water bath.

-

The solution should be stirred continuously during the experiment to ensure homogeneity.

-

At specific time intervals, aliquots of the reaction mixture are withdrawn for analysis.

Caption: A generalized workflow for a photodegradation study of this compound.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary technique for quantifying the disappearance of the parent compound and the appearance of degradation products. A C18 column is typically suitable for the separation of terpene esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile degradation products. Derivatization may be necessary for non-volatile products.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile and thermally labile degradation products, LC-MS is the preferred method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of major degradation products after their isolation and purification.

Data Presentation

The quantitative data from a photodegradation study of this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Degradation of this compound under UV Irradiation

| Irradiation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0 | 100 | 0 | 0 |

| 1 | 85 | 8 | 5 |

| 2 | 72 | 15 | 9 |

| 4 | 55 | 25 | 15 |

| 8 | 30 | 40 | 22 |

| 24 | 5 | 55 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The photodegradation of this compound is a critical consideration for its application in various industries. While direct experimental data is lacking, the known photochemistry of related terpene esters and unsaturated compounds suggests that this compound is likely to undergo isomerization, photo-oxidation, and photohydrolysis upon exposure to UV radiation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the photostability of this compound, identify its degradation products, and elucidate the mechanisms of its degradation. Such studies are essential for the development of stable formulations and for ensuring the safety and efficacy of products containing this compound.

References

- 1. Hydroxy-group effect on the regioselectivity in a photochemical oxetane formation reaction (the Paternò-Büchi Reaction) of geraniol derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxy-group effect on the regioselectivity in a photochemical oxetane formation reaction (the Paternò-Büchi Reaction) of geraniol derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. chemcess.com [chemcess.com]

- 4. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 8. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Geranyl Crotonate: A Technical Guide for Researchers

Introduction

Geranyl crotonate [(2E)-3,7-dimethylocta-2,6-dienyl (E)-but-2-enoate] is a terpene ester recognized for its characteristic sweet, fruity, and caramellic aroma.[1] This colorless liquid is a valued ingredient in the fragrance and flavor industries, incorporated into perfumes, cosmetics, and personal care products.[1][2][3] Beyond its olfactory properties, a historical patent also notes its utility as a solvent for various substances and as a modifying agent in polymer chemistry.[4] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is critical for formulation development, quality control, and exploring new applications.

This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for understanding its behavior in different solvent systems.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₂O₂ | [1] |

| Molecular Weight | 222.32 g/mol | [1] |

| Appearance | Colorless mobile liquid | [1][5] |

| Boiling Point | ~128°C at 0.10 inHg | [4] |

| 302.00 to 303.00 °C at 760.00 mm Hg | [5] | |

| Specific Gravity | ~0.914 at 25°C | [4] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [6] |

| logP (o/w) | 4.471 (estimated) | [6] |

Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble (Estimated: 1.115 mg/L at 25°C) | [1][6] |

| Alcohol | Soluble | [1][6] |

| Oils | Soluble | [1] |

| Glycerol | Insoluble (by analogy with Geranyl Acetate) | [7] |

| Propylene Glycol | Slightly Soluble (by analogy with Geranyl Acetate) | [7] |

Terpene esters, as a class, are generally highly soluble in common organic solvents such as chloroform, 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5] Their solubility can be more variable in alcohols like ethanol and methanol.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in various solvents at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, acetone) at 25°C.

Materials:

-

This compound (≥98% purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dishes or pre-weighed beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Equilibration: Place sealed vials containing the selected solvents into the temperature-controlled shaker or water bath set to 25°C. Allow the solvents to thermally equilibrate for at least 30 minutes.

-

Sample Addition: Add an excess amount of this compound to each vial of equilibrated solvent. The presence of a visible excess of the solute (e.g., as a separate liquid phase or undissolved droplets) is crucial to ensure saturation.

-

Equilibration of the Mixture: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for the separation of the undissolved this compound.

-

Sample Extraction: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a micropipette. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the extracted aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step removes any suspended micro-droplets of undissolved solute.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60°C). Alternatively, use a vacuum desiccator at room temperature.

-

Mass Determination: Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the this compound residue on the analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

The logical steps for the experimental determination of this compound solubility are illustrated in the following workflow diagram.

References

- 1. This compound | 56172-46-4 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | 56172-46-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 56172-46-4 [thegoodscentscompany.com]

- 7. extractionmagazine.com [extractionmagazine.com]

Potential Biological Activities of Geranyl Crotonate: A Technical Whitepaper for Drug Discovery and Development

Executive Summary

Geranyl crotonate, a terpene ester, is a molecule of interest for its potential pharmacological applications. While direct research on the specific biological activities of this compound is limited, its structural components—a geranyl moiety and a crotonate group—are present in numerous compounds with well-documented biological effects. This technical guide consolidates the available data on structurally related compounds to infer the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound. This whitepaper aims to provide a foundational resource for researchers, scientists, and drug development professionals by presenting quantitative data from related molecules, detailing relevant experimental protocols, and visualizing potential signaling pathways, thereby guiding future research and development efforts.

Introduction

This compound is an ester formed from geraniol, an acyclic monoterpene alcohol, and crotonic acid, an unsaturated carboxylic acid. The geranyl functional group is a key component of many natural products and has been shown to be crucial for the biological activity of various molecules, often enhancing their lipophilicity and ability to interact with intracellular targets. This document explores the potential biological activities of this compound by examining the established pharmacological profiles of geraniol, geranyl acetate, and other geranylated compounds.

Potential Anticancer Activity

The geranyl moiety is a well-known pharmacophore in a variety of anticancer agents. Studies on geraniol and its esters suggest that this compound may possess cytotoxic and antiproliferative properties against cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anticancer activity of compounds structurally related to this compound.

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Geraniol | Colo-205 (Colon) | MTT Assay | 20 µM | [1] |

| Geranyl acetate | Colo-205 (Colon) | MTT Assay | 30 µM | [1][2] |

| Geraniol | LoVo (Colon) | Not Specified | 32.1 µg/mL | [3] |

| Geraniol | U87 (Glioma) | Not Specified | 41.3 µg/mL | [3] |

| Geranyl Butyrate | Murine Leukemia (P388) | Not Specified | 22.345 µg/mL | [4] |

| Geranyl Caproate | Murine Leukemia (P388) | Not Specified | 27.996 µg/mL | [4] |

| Geranyl Caprylate | Murine Leukemia (P388) | Not Specified | 32.298 µg/mL | [4] |

Potential Mechanisms of Anticancer Action

Based on studies of geraniol and geranyl acetate, this compound could potentially exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: Geraniol and geranyl acetate have been shown to induce apoptosis in colon cancer cells. This is often associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][5]

-

Cell Cycle Arrest: These related compounds can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[2]

-

DNA Damage: The induction of DNA damage is another mechanism by which geraniol and its acetate ester may inhibit cancer cell proliferation.[1]

Key Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., Colo-205) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[2]

-

Cell Treatment: Cells are grown on coverslips and treated with the test compound at its IC50 concentration for 24 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Staining: The fixed cells are washed again with PBS and then stained with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 10 minutes in the dark.

-

Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[2]

Potential Signaling Pathway

Potential Anti-inflammatory Activity

Geranylated flavonoids and geraniol itself have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. This suggests that this compound could also act as an anti-inflammatory agent.

Quantitative Data from Structurally Related Compounds

| Compound | Target Enzyme | Assay Type | Inhibition / IC50 Value | Reference |

| Tomentodiplacone O (Geranylated Flavanone) | COX-1 | Not Specified | IC50 = 3.6 µM | [6][7] |

| Geraniol | COX-1 | Prostaglandin H endoperoxide synthase-I inhibitory assay | 3.15% inhibition at 100 µg/mL | [8] |

| Geraniol | COX-2 | Prostaglandin H endoperoxide synthase-II inhibitory assay | 0% inhibition at 100 µg/mL | [8] |

| 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) | Soybean 15-LOX | Not Specified | IC50 = 20 µM | [9] |

Potential Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[10] Geranylated flavonoids have been shown to inhibit these enzymes.[6][7]

-

Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[11] Geranylated compounds have demonstrated inhibitory activity against 5-LOX and 15-LOX.[7][9]

-

Modulation of NF-κB and p38 MAPK Pathways: Geraniol has been shown to exert anti-inflammatory effects by suppressing the NF-κB and p38 MAPK signaling pathways, which are crucial regulators of inflammatory responses.[12]

Key Experimental Protocols

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

-

Incubation: The enzyme is pre-incubated with the test compound (e.g., this compound) or a control inhibitor (e.g., ibuprofen) for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of the untreated control. IC50 values are then determined.

-

Enzyme Source: A crude enzyme preparation from a suitable source (e.g., potato tubers or neutrophils) is used.

-

Incubation: The enzyme preparation is incubated with the test compound at various concentrations.

-

Reaction Initiation: The reaction is started by the addition of the substrate, linoleic acid or arachidonic acid.

-

Detection: The formation of hydroperoxides is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

-

Inhibition Calculation: The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the test compound.

Potential Signaling Pathway

Potential Antimicrobial Activity

Geraniol is known for its broad-spectrum antimicrobial activity against various bacteria and fungi. Geranyl acetate also contributes to the antimicrobial properties of essential oils. This suggests a strong possibility for this compound to exhibit similar effects.

Quantitative Data from Structurally Related Compounds

| Compound | Microorganism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |

| Geraniol | Enterococcus faecium VRE VanA | Disc Diffusion | 20.2 mm zone of inhibition | [3] |

| Geraniol | Staphylococcus aureus | Not Specified | Moderate sensitivity | [3] |

| Geraniol | Candida albicans | Not Specified | Significant efficacy | [3][13] |

| Geranyl acetate | Pseudomonas aeruginosa | Molecular Docking | High binding affinity to WbpE Aminotransferase | [14] |

| Geranyl acetate | Staphylococcus aureus | Molecular Docking | High binding affinity to Beta-Lactamase | [14] |

Potential Mechanisms of Antimicrobial Action

-

Cell Membrane Disruption: Geraniol is known to destabilize and damage the cell membranes of microorganisms by interacting with phospholipids and proteins, leading to increased permeability and cell death.[13]

-

Enzyme Inhibition: Geranylated compounds may inhibit essential microbial enzymes. For instance, geranyl acetate has shown a high binding affinity for enzymes involved in cell wall synthesis in bacteria like P. aeruginosa and S. aureus in silico.[14]

Key Experimental Protocols

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow

Toxicology Profile

Limited toxicological data is available for this compound. However, existing studies suggest a favorable safety profile for acute exposure.

| Compound | Test Type | Species | Result | Reference |

| This compound | Acute Oral LD50 | Rat | > 5000 mg/kg | [5][13] |

| This compound | Acute Dermal LD50 | Rabbit | > 5000 mg/kg | [13] |

These high LD50 values indicate low acute toxicity, which is a positive characteristic for a potential therapeutic agent. However, comprehensive toxicological studies, including chronic toxicity, genotoxicity, and carcinogenicity, would be required for further development.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, a strong inference can be made for its potential as an anticancer, anti-inflammatory, and antimicrobial agent based on the well-documented activities of its structural analogs, particularly geraniol and geranyl acetate. The presence of the geranyl moiety is a strong indicator of potential bioactivity.

This whitepaper serves as a call to action for the scientific community to investigate this compound directly. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial effects of this compound against a broad range of cancer cell lines, inflammatory markers, and pathogenic microorganisms.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of cancer, inflammation, and infectious diseases.

The synthesis of this compound is straightforward, making it an accessible compound for biological evaluation.[15][16] The insights provided in this guide, drawn from closely related compounds, offer a solid foundation for initiating such research programs. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant potential in various fields of medicine.

References

- 1. geranyl acetone, 689-67-8 [thegoodscentscompany.com]

- 2. Synthesis and biological evaluation of a series of aromatic bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 56172-46-4 [chemicalbook.com]

- 6. Cytotoxic activities of several geranyl-substituted flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 56172-46-4 [thegoodscentscompany.com]

- 14. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 56172-46-4 | Benchchem [benchchem.com]

- 16. US2187694A - this compound - Google Patents [patents.google.com]

Geranyl Crotonate: A Technical Guide to its Potential as an Insect Pheromone Component

Disclaimer: As of October 2025, there is no direct scientific literature identifying geranyl crotonate as a known insect pheromone component. This technical guide, therefore, presents a framework for its investigation based on the established roles of structurally similar geranyl esters in insect communication. The experimental protocols and data presented are adapted from studies on known geranyl ester pheromones and serve as a hypothetical guide for future research.

Introduction

Geranyl esters are a class of volatile organic compounds that play a significant role in the chemical ecology of insects, frequently acting as components of sex and aggregation pheromones. While compounds such as geranyl acetate, geranyl butanoate, and geranyl octanoate have been identified in various insect species, particularly in click beetles (Coleoptera: Elateridae), the pheromonal activity of this compound remains unexplored. This document provides a technical overview of the methodologies and theoretical framework required to investigate the potential of this compound as an insect pheromone component, aimed at researchers in chemical ecology, pest management, and drug development.

Chemical Profile of this compound

This compound is the ester of geraniol, a monoterpenoid alcohol, and crotonic acid, an unsaturated carboxylic acid. Its chemical structure combines the characteristic geranyl moiety with a short, unsaturated acyl group, suggesting potential for interaction with insect olfactory receptors.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dien-1-yl] (E)-but-2-enoate |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.33 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Sweet, fruity, herbaceous |

Synthesis and Purification

The synthesis of high-purity this compound is essential for rigorous bioassays, as even minor impurities can significantly affect insect behavior.

Experimental Protocol: Fischer Esterification of Geraniol with Crotonic Acid

Objective: To synthesize this compound for use in bioassays.

Materials:

-

Geraniol (98% purity)

-

Crotonic acid

-

Sulfuric acid (concentrated)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve geraniol and a molar excess of crotonic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound using column chromatography on silica gel.

-

Confirm the structure and purity of the final product using NMR and GC-MS analysis.

Bioassays for Pheromonal Activity

A series of bioassays are necessary to determine if this compound elicits a behavioral or physiological response in insects.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odorant, providing a measure of olfactory sensitivity.

Objective: To determine if an insect antenna is responsive to this compound.

Materials:

-

Live insect (e.g., adult male click beetle)

-

Tungsten electrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

Charcoal-filtered, humidified air stream

-

This compound solution in hexane (various concentrations)

-

Control solutions (hexane, known pheromone component)

Procedure:

-

Excise the antenna from a live, immobilized insect.

-

Mount the antenna between two tungsten electrodes filled with a saline solution.

-

Establish a continuous stream of charcoal-filtered, humidified air over the antenna.

-

Prepare serial dilutions of this compound in hexane.

-

Apply a known volume of a test solution to a filter paper strip and insert it into a glass cartridge.

-

Introduce the cartridge into the air stream, delivering a pulse of the odorant to the antenna.

-

Record the resulting depolarization of the antennal preparation.

-

Test a range of concentrations to generate a dose-response curve.

-

Use hexane as a negative control and a known pheromone for the target species as a positive control.

Behavioral Assays

Behavioral assays in a controlled environment, such as a wind tunnel, can determine if this compound elicits an attractive response.

Objective: To assess the behavioral response of an insect to a plume of this compound.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Live, sexually mature insects

-

Dispenser for this compound (e.g., rubber septum)

-

Video recording and tracking software

Procedure:

-

Acclimatize insects to the wind tunnel conditions.

-

Place a dispenser treated with this compound at the upwind end of the tunnel.

-

Release an insect at the downwind end.

-

Record the insect's flight path and behaviors, such as upwind flight, casting, and source contact.

-

Compare the responses to a control dispenser (solvent only).

Field Trapping

Field trials are the definitive test of a putative pheromone's effectiveness under natural conditions.

Objective: To evaluate the attractiveness of this compound to a target insect population in the field.

Materials:

-

Insect traps (e.g., sticky traps, funnel traps)

-

Lures loaded with this compound at various dosages

-

Control lures (blank)

-

Randomized block experimental design

Procedure:

-

Select a suitable field site with a known population of the target insect.

-

Deploy traps in a randomized block design, with each block containing one of each treatment (different doses of this compound and a control).

-

Separate traps sufficiently to avoid interference.

-

Check traps at regular intervals, recording the number of target insects captured.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in trap catch between treatments.

Comparative Quantitative Data for Other Geranyl Esters

To provide context for potential findings on this compound, the following table summarizes field trapping data for other geranyl esters that are known pheromone components for various click beetle species.

Table 2: Field Trap Captures of Agriotes spp. with Various Geranyl Ester Pheromones

| Species | Pheromone Component(s) | Mean Trap Catch (Beetles/Trap/Period) | Reference |